2-(2-Methoxyphenyl)-1,3-dioxane
Description
Properties
CAS No. |
13309-95-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
NIVJIFNSJCMTQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2OCCCO2 |
Canonical SMILES |
COC1=CC=CC=C1C2OCCCO2 |
Synonyms |
1,3-Dioxane,2-(2-methoxyphenyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Epoxide Synthesis and Selectivity
The compound has been utilized as a template in the synthesis of epoxides, particularly in the context of highly selective epoxy alcohol cyclizations. Research indicates that the dioxane ring structure enhances selectivity in these reactions, allowing for the formation of specific cyclic products that are crucial for further synthetic applications. A study demonstrated that using a methylene acetal-based 1,3-dioxane template resulted in high selectivity ratios (greater than 20:1) under various conditions, which is significant for synthesizing complex organic molecules .
1.2 Cascade Reactions
The stability of the methylene acetal group under cyclization conditions allows for its application in cascade reactions. This capability is vital for synthesizing ladder polyether natural products, which have implications in both medicinal chemistry and material science. The research highlights that the number of oxygen atoms in the dioxane ring plays a critical role in determining regioselectivity during epoxide-opening reactions .
Biological Research Applications
2.1 Anticancer Properties
The dioxane derivatives, including 2-(2-Methoxyphenyl)-1,3-dioxane, have shown promise as potential anticancer agents. The structural features of dioxanes allow them to interact with cellular ion channels, which is a mechanism associated with their cytotoxic effects. Studies suggest that compounds with similar dioxane structures can inhibit cancer cell proliferation, making them candidates for further pharmacological exploration .
2.2 Insecticidal Activity
Dioxane derivatives are also noted for their insecticidal properties. The ability of these compounds to affect insect physiology makes them valuable in agricultural applications as eco-friendly pest control agents. Research has indicated that certain structural modifications can enhance their effectiveness against specific insect species .
Pharmaceutical Development
3.1 Drug Formulation
The versatility of this compound extends to its use in drug formulation processes. Its chemical stability and ability to form complexes with various biological targets make it suitable for developing new pharmaceutical compositions aimed at treating various diseases, including cancer .
3.2 Case Study: N2-(2-Methoxyphenyl)pyrimidine Derivative
A notable application involves the synthesis of N2-(2-methoxyphenyl)pyrimidine derivatives, which have been developed as potential agents for cancer prevention and treatment. This derivative showcases how modifying the dioxane structure can lead to compounds with enhanced therapeutic profiles .
Table 1: Comparison of Selectivity in Epoxide Synthesis
| Template Type | Selectivity Ratio (endo:exo) | Reaction Conditions |
|---|---|---|
| Methylene Acetal | >20:1 | Acidic conditions |
| THP Template | 5.8:1 | Narrow pH range |
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | Aubele et al., 2005 |
| Dioxane Derivatives | Insecticidal | Yuan et al., 2005 |
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxane Derivatives
Structural and Electronic Comparisons
2-(2-Nitrophenyl)-1,3-dioxane
2-(3',4'-Difluorophenyl)-1,3-dioxane
- Applications : Used in liquid crystal displays due to large positive dielectric anisotropy (Δε) and small refractive index anisotropy (Δn), enabling low driving voltages and wide viewing angles .
- Comparison: The methoxyphenyl derivative lacks fluorine’s electronegativity, likely resulting in lower dielectric anisotropy but improved solubility in non-polar matrices.
2-(2-Chloroethyl)-2,5,5-trimethyl-1,3-dioxane
- Functionality : The chloroethyl and methyl groups introduce steric bulk, affecting conformational flexibility. This contrasts with the planar methoxyphenyl group, which may enhance π-π stacking interactions in solid-state structures .
Reactivity and Stability
- Oxidation Resistance: 2-(2-Methoxyphenyl)-1H-imidazoline (a related compound) resisted oxidation with bromine, dibenzoyl peroxide, and KMnO₄, indicating that the methoxyphenyl group may confer stability against oxidative conditions .
- Grignard Reactivity : 2-(2-Bromoethyl)-1,3-dioxane undergoes efficient Grignard reactions to form ketone adducts, suggesting that alkyl-substituted dioxanes are more reactive than aryl-substituted analogs like 2-(2-methoxyphenyl)-1,3-dioxane .
Stereochemical and Conformational Analysis
- Helical Chirality: Spiro-1,3-dioxanes exhibit helical chirality (P/M configurations) due to polyspirane arrangements, but non-spiro derivatives like this compound lack this property .
- Conformational Preferences : Methyl-substituted dioxanes (e.g., 2-methyl-1,3-dioxane) show distinct geometries optimized via computational methods (HF/6-31G**), whereas the methoxyphenyl group may introduce torsional strain or planarization effects .
Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Methoxyphenyl)-1,3-dioxane?
- Methodological Answer : The synthesis typically involves acid-catalyzed condensation reactions. For example, Brown et al. () describe reacting a methoxyphenyl-substituted precursor with 1,3-propanediol using toluenesulfonic acid as a catalyst under reflux conditions. Grignard reagent approaches (e.g., reacting 2-(2-bromoethyl)-1,3-dioxane with methoxyphenyl derivatives) are also viable, as demonstrated in Johnson et al. (1984) for analogous compounds . Key steps include precise temperature control and by-product removal (e.g., using a Dean-Stark apparatus for water elimination).
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : - and -NMR are critical for structural validation. For instance, in 2-(4-Methoxyphenyl)-1,3-dioxane (), the methoxy group () resonates at ~3.8 ppm in -NMR, while aromatic protons appear between 6.8–7.5 ppm. The dioxane ring protons split into distinct multiplets (e.g., 4.5–5.5 ppm for axial/equatorial H). Cross-validation with -NMR identifies carbonyl carbons (~100–110 ppm) and quaternary carbons on the aromatic ring .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., toluene, dichloromethane) are preferred for acid-catalyzed reactions to stabilize intermediates. highlights reflux conditions (~110°C) with toluenesulfonic acid, while Grignard-based syntheses ( ) require anhydrous tetrahydrofuran (THF) at 0–25°C. Catalyst loading (5–10 mol%) and reaction time (12–24 hrs) significantly impact yield .
Advanced Research Questions
Q. How does the methoxy substituent influence the electronic and steric properties of this compound in nucleophilic reactions?
- Methodological Answer : The methoxy group is electron-donating, increasing electron density on the aromatic ring and activating it toward electrophilic substitution. X-ray crystallography ( ) reveals that the methoxy group induces a planar conformation in the phenyl ring, reducing steric hindrance for axial attack. Computational studies (e.g., DFT) can quantify charge distribution, as shown for similar dioxane derivatives in Chen et al. ( ) .
Q. What advanced techniques resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from varying purification methods or side reactions. High-performance liquid chromatography (HPLC) or GC-MS () can identify by-products (e.g., unreacted diols or oxidation products). Kinetic studies under controlled conditions (e.g., in situ IR monitoring) help optimize reaction pathways. For example, adjusting stoichiometry of Grignard reagents ( ) improves yield reproducibility .
Q. How can X-ray crystallography elucidate conformational dynamics of this compound?
- Methodological Answer : Single-crystal X-ray diffraction ( ) provides bond lengths, angles, and torsional parameters. For 2-(2-Naphthyl)-1,3-dioxane (analogous structure), the dioxane ring adopts a chair conformation with axial methoxy groups. Refinement parameters (R < 0.05) ensure accuracy, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .
Q. What strategies mitigate racemization in enantioselective syntheses involving this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. For example, Jones et al. ( ) used chiral Grignard reagents to synthesize enantiopure dioxane derivatives. Low-temperature reactions (-78°C) and non-polar solvents (hexane) minimize racemization, as demonstrated in peptide coupling studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
